molecular formula C10H12O2S B1603129 3-(4-methoxyphenyl)propanethioic S-acid CAS No. 34722-37-7

3-(4-methoxyphenyl)propanethioic S-acid

Cat. No. B1603129
CAS RN: 34722-37-7
M. Wt: 196.27 g/mol
InChI Key: XZHNPZMSWKUCIS-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)propanethioic S-acid, also known as MPA, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). MPA is a potent inhibitor of prostaglandin synthesis and is widely used in scientific research to study the biochemical and physiological effects of prostaglandins.

Scientific Research Applications

Agriculture

In agriculture, MPA’s anti-inflammatory properties may be explored for developing veterinary medicines that can help in reducing inflammation in livestock . Additionally, its potential role in plant protection and growth regulation is an area of ongoing research.

Materials Science

MPA can contribute to the synthesis of novel polymers with specific properties. Its molecular structure allows for the creation of materials with potential applications in biodegradable plastics, coatings, and adhesives .

Environmental Science

The compound’s potential for biodegradability positions it as a candidate for environmentally friendly solvents and agents in cleaning products. Research into its breakdown products and their environmental impact is crucial .

Food Industry

While not directly used as a food additive, MPA’s derivatives could be investigated for their preservative qualities or as intermediates in the synthesis of flavoring agents .

Cosmetics

In the cosmetics industry, MPA may be utilized in the synthesis of compounds that have applications in skincare products, such as creams and lotions, for its potential anti-inflammatory effects .

Biotechnology

MPA’s role in biotechnology could be significant in the development of bioactive compounds that can serve as building blocks for pharmaceuticals or as a model compound in drug discovery processes .

properties

IUPAC Name

3-(4-methoxyphenyl)propanethioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-12-9-5-2-8(3-6-9)4-7-10(11)13/h2-3,5-6H,4,7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHNPZMSWKUCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633101
Record name 3-(4-Methoxyphenyl)propanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)propanethioic S-acid

CAS RN

34722-37-7
Record name 3-(4-Methoxyphenyl)propanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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